molecular formula C15H18ClNO B11850794 3-(2-Piperidinyl)-2-naphthol hydrochloride

3-(2-Piperidinyl)-2-naphthol hydrochloride

Cat. No.: B11850794
M. Wt: 263.76 g/mol
InChI Key: CYLROYQCKHAWKM-UHFFFAOYSA-N
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Description

3-(2-Piperidinyl)-2-naphthol hydrochloride is a chemical compound that features a piperidine ring attached to a naphthol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and naphthol groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Piperidinyl)-2-naphthol hydrochloride typically involves the reaction of 2-naphthol with piperidine under specific conditions. One common method includes the use of a base to deprotonate the 2-naphthol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidinyl)-2-naphthol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The naphthol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Piperidinyl)-2-naphthol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Piperidinyl)-2-naphthol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The naphthol moiety may also contribute to the compound’s overall biological activity by participating in redox reactions or binding to specific sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine itself or substituted piperidines.

    Naphthol derivatives: Compounds such as 1-naphthol or 2-naphthol.

Uniqueness

3-(2-Piperidinyl)-2-naphthol hydrochloride is unique due to the combination of the piperidine and naphthol moieties in a single molecule. This dual functionality can result in distinct chemical and biological properties that are not observed in simpler piperidine or naphthol derivatives.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

3-piperidin-2-ylnaphthalen-2-ol;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c17-15-10-12-6-2-1-5-11(12)9-13(15)14-7-3-4-8-16-14;/h1-2,5-6,9-10,14,16-17H,3-4,7-8H2;1H

InChI Key

CYLROYQCKHAWKM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2O.Cl

Origin of Product

United States

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